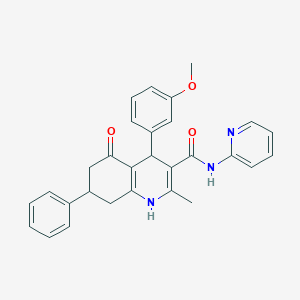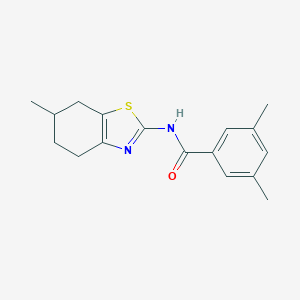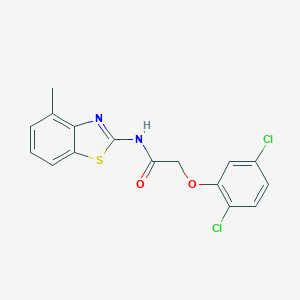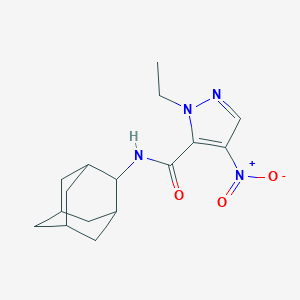![molecular formula C25H18N2O5 B451468 METHYL 2-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B451468.png)
METHYL 2-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolyl]carbonyl}amino)benzoate is a complex organic compound that features a benzodioxole group, a quinoline moiety, and a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolyl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol with formaldehyde.
Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The benzodioxole and quinoline intermediates are then coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Esterification: Finally, the benzoate ester is introduced through esterification with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
Methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Carboxylic acids or quinoline N-oxides.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolyl]carbonyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its structural similarity to known bioactive compounds.
Biological Studies: Used in studies involving enzyme inhibition, particularly cyclooxygenase (COX) enzymes.
Industrial Applications: Potential use in the synthesis of advanced materials or as a precursor for more complex organic molecules.
作用机制
The mechanism of action of methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: It may act as a competitive inhibitor of enzymes like cyclooxygenase, thereby reducing the production of pro-inflammatory prostaglandins.
Pathways: The compound may interfere with signaling pathways involved in inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
- Methyl 2-{[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino}benzoate
- 1-Methylethyl 2-chloro-5-[(5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate
Uniqueness
Methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolyl]carbonyl}amino)benzoate is unique due to its combination of a benzodioxole group and a quinoline moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
属性
分子式 |
C25H18N2O5 |
|---|---|
分子量 |
426.4g/mol |
IUPAC 名称 |
methyl 2-[[2-(1,3-benzodioxol-5-yl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C25H18N2O5/c1-30-25(29)17-7-3-5-9-20(17)27-24(28)18-13-21(26-19-8-4-2-6-16(18)19)15-10-11-22-23(12-15)32-14-31-22/h2-13H,14H2,1H3,(H,27,28) |
InChI 键 |
IFIDWAWLXOYDOO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |
规范 SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(butan-2-yl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B451385.png)
![propyl 2-{[(3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B451387.png)
![propyl 2-{[(3-chloroanilino)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B451389.png)


![Isopropyl 4-(4-chlorophenyl)-2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B451394.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B451395.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-iodophenyl)-2-furamide](/img/structure/B451397.png)

![N-(sec-butyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B451399.png)
![N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-CARBOXAMIDE](/img/structure/B451404.png)
![N~1~-[2-(SEC-BUTYL)PHENYL]-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE](/img/structure/B451405.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B451407.png)
